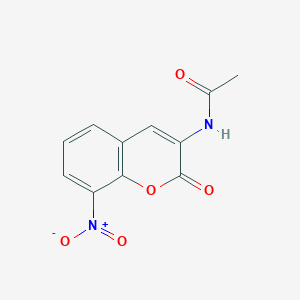

N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(8-nitro-2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-6(14)12-8-5-7-3-2-4-9(13(16)17)10(7)18-11(8)15/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOWPQGUZSANTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354101 | |

| Record name | N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-05-1 | |

| Record name | N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Chemical Transformations of N 8 Nitro 2 Oxo 2h Chromen 3 Yl Acetamide and Analogues

Established and Emerging Synthetic Routes for 3-Amido-2-oxo-2H-chromene Architectures

The synthesis of coumarins, or 2H-1-benzopyran-2-ones, is a cornerstone of heterocyclic chemistry, owing to the widespread applications of these scaffolds. researchgate.netmdpi.com The 3-amido-substituted coumarins, in particular, are of significant interest. Their synthesis often relies on the initial formation of the core coumarin (B35378) ring, which can be achieved through several classical name reactions.

The construction of the coumarin framework has been historically dominated by a few powerful condensation reactions, each with distinct starting materials and conditions. These include the Knoevenagel, Pechmann, and Perkin reactions. mdpi.com

Knoevenagel Condensation: This reaction is a versatile method for forming carbon-carbon bonds and is widely applied to coumarin synthesis. primescholars.com It involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step. impactfactor.org In the context of coumarin synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, such as malonic acid, diethyl malonate, or cyanoacetic acid, catalyzed by a weak base. researchgate.netimpactfactor.org Specifically for producing the 3-amido backbone, N-substituted cyanoacetamides can be condensed with salicylaldehydes to yield 2-imino-2H-chromene-3-carboxamides, which are then hydrolyzed to the corresponding 2-oxo-2H-chromene-3-carboxamides (coumarins). chemmethod.com The reaction can be catalyzed by bases like piperidine (B6355638) or even milder bases like sodium carbonate. chemmethod.comresearchgate.net

Pechmann Condensation: Discovered by Hans von Pechmann, this method synthesizes coumarins by reacting a phenol (B47542) with a β-keto ester or carboxylic acid under acidic conditions. mdpi.comthieme.de The mechanism proceeds through an initial acid-catalyzed esterification or transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring to form the new heterocyclic ring. thieme.de A final dehydration step yields the coumarin. thieme.de While simple phenols require harsh conditions, highly activated phenols like resorcinol (B1680541) can react under much milder conditions. thieme.de A variety of acid catalysts have been employed, including sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and aluminum chloride (AlCl₃). thieme.denih.gov

Perkin Reaction: Developed by William Henry Perkin in 1868, this reaction was famously used for the first artificial synthesis of coumarin itself. researchgate.netglobalresearchonline.net It involves the aldol (B89426) condensation of an aromatic aldehyde (e.g., salicylaldehyde) with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. researchgate.netglobalresearchonline.net The mechanism for coumarin formation is believed to proceed via an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. researchgate.net

| Reaction | Key Reactants | Typical Catalyst | Core Transformation |

|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound (e.g., Malonates, Cyanoacetamides) | Weak Base (e.g., Piperidine, Sodium Carbonate) | Condensation and cyclization to form the α,β-unsaturated lactone ring. impactfactor.orgchemmethod.com |

| Pechmann Condensation | Phenol + β-Keto Ester | Strong Acid (e.g., H₂SO₄, AlCl₃) | Transesterification followed by intramolecular ring closure and dehydration. thieme.de |

| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Alkali Salt of the Acid (e.g., Sodium Acetate) | Aldol-type condensation followed by intramolecular cyclization. researchgate.netresearchgate.net |

The synthesis of the specific target molecule, N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide, requires a multi-step approach involving the formation of the 3-acetamido coumarin scaffold and a subsequent, highly specific nitration reaction.

A logical precursor to the target compound is 3-acetamidocoumarin (B125707) (N-(2-oxochromen-3-yl)acetamide). researchgate.net This intermediate can be synthesized through various routes. One common method involves the amidation of coumarin-3-carboxylic acid. This acid is readily prepared via Knoevenagel condensation of salicylaldehyde with Meldrum's acid. researchgate.netnih.gov The resulting carboxylic acid can be converted to an acid chloride, which then reacts with ammonia (B1221849) or an amine, followed by acetylation. Another approach is the direct condensation of salicylaldehyde with 2-acetamidoacetamide.

A one-pot reaction for a related structure, N-[(4-Hydroxy-2-oxo-2H-chromen-3-yl)-phenyl-methyl]-acetamide, has been developed by condensing 4-hydroxycoumarin (B602359), an appropriate benzaldehyde, and acetamide (B32628) using nano-particle catalysts. nih.gov While the substitution pattern differs, the strategy of combining core components in a single step is notable. The synthesis of various N-substituted 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide derivatives has been achieved by reacting the corresponding acid chloride with a range of amines, demonstrating the versatility of the amide-formation step. researchgate.net

The introduction of a nitro group at the C8 position of the coumarin ring is a critical step that requires careful control of reaction conditions to achieve regioselectivity. The nitration of coumarin derivatives with a standard nitrating mixture (a combination of nitric acid and sulfuric acid) often yields a mixture of isomers, primarily the 6-nitro and 8-nitro products. thieme.de

Research has shown that reaction parameters are crucial for directing the nitration. Specifically for 4,7-dimethylcoumarin, nitration at a low temperature (0–5 °C) for a shorter duration (e.g., 3 hours) favors the formation of the 6-nitro isomer. thieme.de However, increasing the temperature and extending the reaction time (e.g., allowing the reaction to proceed overnight as the temperature gradually rises to 15 °C) results in a higher yield of the desired 8-nitrocoumarin derivative. thieme.de This temperature-dependent selectivity provides a viable pathway to the 8-nitro scaffold.

Alternative and potentially more selective nitrating agents have also been developed. The use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or claycop (cupric nitrate impregnated on K10 montmorillonite) in acetic anhydride at room temperature has been reported for the regioselective mononitration of coumarins in good to excellent yields. These methods offer milder conditions compared to the traditional H₂SO₄/HNO₃ mixture.

| Nitrating Agent | Conditions | Selectivity Outcome | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Low temperature (0-5 °C), short time | Favors 6-nitro isomer | thieme.de |

| HNO₃ / H₂SO₄ | Increased temperature (e.g., to 15 °C), longer time | Favors 8-nitro isomer | thieme.de |

| Claycop / Acetic Anhydride | Room temperature | Regioselective mononitration | |

| Cerium(IV) Ammonium Nitrate (CAN) | Room temperature | Regioselective mononitration |

In recent years, significant effort has been directed toward developing more sustainable methods for coumarin synthesis. researchgate.net These "green" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Key strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Pechmann and Knoevenagel condensations. researchgate.netnih.gov

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions, such as the Knoevenagel condensation, often under mild conditions. researchgate.net

Solvent-Free Reactions: Performing reactions neat or under solvent-free conditions minimizes the use and disposal of volatile organic compounds. researchgate.netmdpi.com This has been successfully applied to both Knoevenagel and Pechmann reactions. researchgate.netmdpi.com

Aqueous Media: Using water as a solvent is a primary goal of green chemistry. One-pot syntheses of coumarin-3-carboxylic acids via Knoevenagel condensation have been successfully performed in water at room temperature. researchgate.net

Novel Catalysts: The development of reusable and non-toxic catalysts is crucial. Examples include nano-particle catalysts like nano ZnO and MgFe₂O₄, and acidic ionic liquids for Pechmann condensations. researchgate.netnih.govnih.gov

| Green Approach | Example Application | Advantage | Reference |

|---|---|---|---|

| Microwave Irradiation | Pechmann & Knoevenagel Condensations | Reduced reaction time, improved yields | researchgate.netnih.gov |

| Ultrasound Irradiation | Knoevenagel Condensation | Energy efficient, mild conditions | researchgate.net |

| Solvent-Free Conditions | Pechmann Condensation | Reduced solvent waste | researchgate.netmdpi.com |

| Nano-particle Catalysis | One-pot synthesis of 3-amido coumarins | High efficiency, potential for reuse | researchgate.netnih.gov |

| Use of Water as Solvent | Knoevenagel Condensation | Environmentally benign, safe | researchgate.net |

Targeted Synthesis of this compound

Post-Synthetic Functionalization and Derivatization Approaches

Once the this compound scaffold is assembled, it offers several sites for further chemical modification to create a library of analogues. The nitro group at the C8 position is a particularly valuable functional handle for derivatization.

A primary transformation is the reduction of the C8-nitro group to a C8-amino group. This reaction is commonly achieved using reducing agents such as iron powder in the presence of an acid like glacial acetic acid or hydrochloric acid. primescholars.comthieme.de The resulting 8-aminocoumarin (B7905564) derivative is a versatile intermediate. The newly introduced amino group can undergo a wide range of subsequent reactions, including:

Acylation: Reaction with various acid chlorides or anhydrides to form different amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.

Beyond the nitro group, the coumarin ring itself can be a target for functionalization. For instance, radical cyclization reactions mediated by reagents like nBu₃SnH and AIBN have been used to build complex polycyclic structures fused to the coumarin core, demonstrating the potential for elaborate skeletal modifications. mdpi.com

Structural Modifications of the Chromene Ring System

The benzopyrone core of this compound is amenable to a variety of structural modifications. These changes can be directed at various positions on the benzene (B151609) ring or can involve transformations of existing substituents, such as the nitro group at position 8.

While the parent scaffold is defined by the 8-nitro substituent, extensive research on analogous coumarin systems demonstrates the feasibility of introducing a wide array of functional groups at positions 5, 6, and 7. These modifications are typically installed prior to the formation of the coumarin ring or on a pre-existing coumarin core.

Nitration of substituted 7-hydroxy-4-methylcoumarins, for example, has been shown to yield mixtures of 6-nitro and 8-nitro isomers. scispace.comresearchgate.netsemanticscholar.org The regioselectivity of this electrophilic substitution is influenced by the reaction conditions and the existing substituents on the ring. Furthermore, synthetic routes to 3-arylcoumarins have incorporated bromo, methyl, and methoxy (B1213986) groups at various positions on the coumarin nucleus, showcasing the chemical tolerance of the scaffold to these functionalities. researchgate.net The synthesis of coumarin derivatives bearing hydroxyl groups at positions 7 and 8 has also been extensively explored, providing precursors for further functionalization. nih.gov

These examples from closely related coumarin analogues indicate that the this compound scaffold can be similarly diversified. Synthetic strategies could involve starting with appropriately substituted salicylaldehydes to construct the coumarin ring with desired functionalities at positions 5, 6, or 7 from the outset.

The nitro group at the C-8 position is a versatile functional handle, primarily utilized as a precursor to the corresponding amino group. The reduction of the 8-nitro moiety to an 8-amino group is a fundamental transformation that opens up a vast chemical space for further derivatization. This conversion is most commonly achieved using metal-based reducing agents under acidic conditions.

Research has demonstrated that the reduction of 8-nitrocoumarin derivatives can be efficiently performed using iron powder in the presence of an acid catalyst, such as hydrochloric acid or glacial acetic acid, typically in an alcohol-based solvent like ethanol. chemmethod.commdpi.com This method is robust and provides the corresponding 8-aminocoumarin in good yields. The resulting 8-amino-2-oxo-2H-chromen-3-yl)acetamide is a key intermediate for synthesizing a new family of derivatives, including hybrid molecules.

| Entry | Starting Material | Reagents and Conditions | Product | Reference(s) |

| 1 | 8-Nitro-4,7-dimethyl-2H-chromen-2-one | Fe, H₂O, Glacial Acetic Acid, Dioxane, Reflux | 8-Amino-4,7-dimethyl-2H-chromen-2-one | chemmethod.com |

| 2 | 6-Nitro-2H-chromen-2-one | Fe powder, conc. HCl, Ethanol, Reflux | 6-Amino-2H-chromen-2-one | mdpi.com |

Chemical Diversification at the N-Acetamide Moiety

The N-acetamide group at the C-3 position provides another critical point for molecular diversification. While direct modification of the acetamide is challenging, a common strategy involves its hydrolysis to the corresponding 3-amino group, which serves as a versatile precursor for a wide range of chemical transformations.

The 3-amino-8-nitro-2-oxo-2H-chromen-2-one intermediate can undergo various reactions, including acylation with different acid chlorides or anhydrides to generate a library of N-acyl derivatives with varying chain lengths, steric bulk, and electronic properties.

Furthermore, the 3-amino group can be converted into other functionalities. For instance, diazotization followed by substitution can introduce azide (B81097) (–N₃) or halide groups. The 3-azido derivative is particularly valuable as it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazole-linked hybrid molecules. nih.gov Studies on coumarin-3-carboxylic acids, which can be prepared from the 3-amino analogues, have shown that they can be coupled with various anilines to produce a diverse set of coumarin-3-carboxamides. researchgate.netnih.gov This highlights a powerful strategy for diversification at the C-3 position.

Hybrid Molecule Construction Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold and its derivatives, particularly the 8-amino and 3-amino analogues, are excellent platforms for constructing such hybrid molecules. Common heterocyclic partners for hybridization include triazoles and thiazoles.

Coumarin-Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability, synthetic accessibility, and ability to engage in hydrogen bonding. The most prevalent method for synthesizing coumarin-triazole hybrids is the CuAAC, or click reaction. nih.govfrontiersin.org This reaction involves the coupling of a terminal alkyne with an azide. To incorporate the target scaffold, a derivative bearing either an alkyne or an azide function is required. For example, a 3-azido-8-nitrocoumarin can be reacted with a variety of terminal alkynes to generate a library of C-3 linked coumarin-triazole hybrids. nih.gov

Coumarin-Thiazole Hybrids: The thiazole (B1198619) ring is another privileged heterocycle found in numerous bioactive compounds. Coumarin-thiazole hybrids are often synthesized using the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide-containing compound. mdpi.com For instance, a 3-(2-bromoacetyl)-8-nitro-2H-chromen-2-one intermediate could be reacted with various thioureas or thioamides to construct the thiazole ring at the C-3 position. Alternatively, 6-aminocoumarin derivatives have been used as starting points to build thiazole-containing side chains, a strategy that could be adapted to the 8-aminocoumarin analogue. nih.gov

| Hybrid Type | General Synthetic Strategy | Key Intermediates from Scaffold | Reference(s) |

| Coumarin-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 3-Azido-8-nitrocoumarin or 3/8-Alkynyl-coumarin derivatives | nih.govnih.govfrontiersin.org |

| Coumarin-Thiazole | Hantzsch Thiazole Synthesis | 3-(2-Bromoacetyl)-8-nitrocoumarin or 8-Amino-3-acetamidocoumarin derivatives | mdpi.comnih.govnih.gov |

Comprehensive Pre Clinical Pharmacological Evaluation and Biological Activity Profiling

In Vitro Cellular and Biochemical Assays

No research data was found detailing the assessment of N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide in HepG2, MCF-7, renal carcinoma, or oral tumor cell lines.

Specific dose-response analyses and growth inhibition kinetic studies for this compound are not available in the searched scientific literature.

There are no available studies that report on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.

Information regarding the antifungal activity of this compound against any pathogenic fungi could not be located in the available resources.

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the pre-clinical pharmacological evaluation and biological activity profiling of the compound This compound for the activities specified in the requested outline.

Extensive searches were conducted to find studies on the anti-biofilm formation properties and the enzyme inhibitory effects of this particular molecule against cholinesterase, lipoxygenase, carbonic anhydrase, α-glucosidase, and tyrosinase.

While the broader class of compounds known as coumarins has been investigated for these biological activities, the research detailing the specific effects of the 8-nitro substituted derivative, this compound, is not present in the available search results. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified compound.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO-A/B) Inhibition

Specific data on the monoamine oxidase (MAO-A and MAO-B) inhibitory potential of this compound are not available. The coumarin (B35378) nucleus is a well-known scaffold in the design of MAO inhibitors, with numerous derivatives showing potent and often selective activity against MAO-B, an important target in the management of neurodegenerative diseases. Studies on 3-arylcoumarins and 3-acetylcoumarins have demonstrated that substitutions on the coumarin ring significantly influence their inhibitory potency and selectivity for the MAO isoforms nih.govebi.ac.ukfrontiersin.orgscienceopen.com. However, without direct experimental evaluation, the MAO-A/B inhibitory profile of this compound remains unknown.

Anti-inflammatory and Immunomodulatory Potentials

There is no specific information in the scientific literature regarding the ability of this compound to inhibit nitric oxide (NO) production in macrophage cells. The inhibition of NO production is a key indicator of anti-inflammatory activity. While various acetamide (B32628) and coumarin derivatives have been reported to possess anti-inflammatory properties, including the suppression of NO in lipopolysaccharide (LPS)-stimulated macrophages, these findings are specific to the compounds studied and cannot be extrapolated to this compound nih.govresearchgate.netresearchgate.net.

Other Biological Activities (e.g., Anti-HIV, Antidiabetic, Antiparasitic)

There is a notable absence of research on the anti-HIV, antidiabetic, and antiparasitic activities of this compound. Context from related compounds includes:

Anti-HIV Activity: The coumarin scaffold has been a source of compounds with anti-HIV properties, targeting various stages of the viral life cycle nih.govmdpi.comresearchgate.net. However, activity is highly structure-specific.

Antidiabetic Activity: Some chromen-2-one derivatives have been synthesized and evaluated as potential antidiabetic agents, but no data exists for the subject compound nih.gov.

Antiparasitic Activity: Derivatives of 6-nitrocoumarin have shown promising activity against parasites like Trypanosoma cruzi and Toxoplasma gondii, with the nitro group playing a potential role in the mechanism of action through the generation of reactive oxygen species elsevier.comnih.govasm.org. Other coumarin derivatives have also demonstrated anthelmintic properties nih.gov. This suggests that the nitrocoumarin scaffold could be a valuable pharmacophore for antiparasitic drug discovery, but specific testing of the 8-nitro isomer is necessary.

In Vivo Efficacy Studies in Experimental Animal Models (Disease Models)

Consistent with the lack of in vitro data, no in vivo efficacy studies for this compound in any experimental animal models have been reported.

Antitumor Efficacy in Murine Xenograft Models

No studies detailing the evaluation of this compound in murine xenograft models were identified. While some coumarin derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro nih.gov, data on the in vivo antitumor efficacy of this specific compound, which would involve testing in animal models, is not present in the available literature. Research into the anticancer properties of related coumarin-thiazole and coumarin-thiadiazole hybrids has shown some promising results in cell line studies, but this does not extend to in vivo models for the subject compound nih.gov.

Antimicrobial Efficacy in Systemic Infection Models

The antimicrobial potential of nitro-containing compounds and coumarin derivatives has been a subject of interest in medicinal chemistry. mdpi.comnih.govresearchgate.net Halogenated 3-nitro-2H-chromenes, for instance, have shown activity against multidrug-resistant bacteria in vitro nih.gov. However, specific studies investigating the efficacy of this compound in systemic infection models in animals are absent from the current body of scientific literature. Such studies are crucial for determining a compound's potential as a viable antimicrobial agent for treating systemic infections.

Anti-inflammatory Effects in Acute and Chronic Inflammation Models

Certain acetamide and coumarin derivatives have been explored for their anti-inflammatory properties. researchgate.netnih.govresearchgate.netmdpi.com For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines in a rat model of adjuvant-induced arthritis, a chronic inflammation model nih.gov. This indicates that the acetamide moiety can contribute to anti-inflammatory activity. However, no specific research could be located that has assessed the anti-inflammatory effects of this compound in either acute or chronic inflammation animal models.

Deciphering Mechanistic Principles of Action at the Molecular and Cellular Level

Identification of Key Cellular and Molecular Targets

Specific cellular and molecular targets for N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide have not been identified in the reviewed scientific literature. While coumarin (B35378) derivatives, in general, have been investigated for their interactions with a variety of biological targets, including enzymes and receptors, dedicated studies to elucidate the specific binding partners of this particular nitro-coumarin derivative are lacking.

Induction of Apoptosis and Cell Cycle Modulation

Apoptotic Pathway Activation (e.g., Caspase Cascade, Bcl-2 Family Regulation)

There is no specific information in the available literature detailing the ability of This compound to induce apoptosis or to modulate key components of the apoptotic machinery, such as the caspase cascade or the Bcl-2 family of proteins. While other coumarin derivatives have been shown to induce apoptosis through various mechanisms, these findings cannot be directly extrapolated to This compound without specific experimental evidence.

Cell Cycle Arrest at Specific Phases (e.g., G0/G1, S, G2/M)

Direct experimental evidence demonstrating the effect of This compound on cell cycle progression is not available in the published literature. Studies on other coumarin compounds have reported cell cycle arrest at different phases; however, the specific impact of the 8-nitro and 3-acetamido substitutions on this activity for the target compound has not been documented.

Regulation of Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR, MAPK, NF-κB Pathways)

The influence of This compound on major intracellular signaling pathways such as PI3K/Akt/mTOR, MAPK, or NF-κB has not been reported. Although some nitrocoumarins have been suggested to potentially inhibit the NF-κB pathway, specific studies to confirm this for This compound are absent from the current body of scientific literature.

Influence on Mitochondrial Homeostasis and Reactive Oxygen Species (ROS) Generation

The effect of This compound on mitochondrial function, including mitochondrial membrane potential and the generation of reactive oxygen species (ROS), has not been documented in the scientific literature. While mitochondrial pathways are a known target for some coumarin derivatives, specific data for this compound is not available.

Detailed Enzyme Binding and Kinetic Analysis

The coumarin scaffold, a core component of this compound, is known to interact with various enzymes, often acting as an inhibitor. While specific kinetic studies detailing the binding of this compound are not extensively documented in public literature, the analysis of related coumarin compounds provides significant insights into its potential enzymatic interactions.

Coumarins are recognized for their ability to antagonize the effects of vitamin K by acting as competitive inhibitors of the enzyme epoxide reductase. rdd.edu.iq This inhibition limits the regeneration of the active form of vitamin K, which is essential for the formation of several clotting factors. rdd.edu.iq The binding and kinetic parameters for the interaction of the parent compound, coumarin, with human cytochrome P450 2A6 have been studied in detail. These analyses show rapid binding to the enzyme, with association rate constants (k_on) around 10^6 M⁻¹s⁻¹ and dissociation rate constants (k_off) ranging from 5.7 to 36 s⁻¹. nih.gov The reduction of the ferric P450 2A6 enzyme is significantly accelerated in the presence of coumarin. nih.gov

Furthermore, derivatives of 4-hydroxycoumarin (B602359) have been synthesized and evaluated for their enzyme inhibition potential. scielo.br The structural and electronic properties conferred by various substituents on the coumarin ring are critical determinants of their inhibitory activity. The presence of a nitro group, as in this compound, is a key feature that can influence binding affinity and mechanism of inhibition, though specific kinetic data for this compound remains a subject for further investigation.

Table 1: Kinetic Data for Coumarin Interaction with Human P450 2A6

| Parameter | Value |

| Association Rate (k_on) | ~ 10^6 M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 5.7 - 36 s⁻¹ |

| Data pertains to the parent compound, coumarin. nih.gov |

Modulation of Multidrug Resistance (MDR) Mechanisms

Multidrug resistance (MDR) poses a significant challenge in chemotherapy, largely due to the overexpression of membrane transporters from the ATP-binding cassette (ABC) family, which actively expel cytotoxic drugs from cancer cells. nih.gov Coumarin derivatives have emerged as a promising class of compounds capable of modulating MDR. nih.govnih.gov

The coumarin framework is considered an "elite scaffold" in the development of agents that can reverse MDR. rsc.orgmdpi.com These compounds can act as chemosensitizers, counteracting the MDR phenomenon and restoring the efficacy of anticancer drugs. nih.gov Studies on various coumarin derivatives have shown they can inhibit the function of key ABC transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). nih.gov The mechanism often involves direct interaction with these transporters, thereby inhibiting their drug efflux capabilities.

While direct experimental data on this compound is limited, its structural class is under active investigation. The 3-nitro-2H-chromene moiety is present in compounds that have shown potent activity against multidrug-resistant bacterial strains, highlighting the potential of the nitro-substituted chromene scaffold in overcoming resistance mechanisms. nih.govnih.gov The search for substances that can effectively reverse drug resistance in tumor cells is ongoing, and testing potent compounds like coumarins is a warranted strategy. nih.gov The hybridization of the coumarin moiety with other pharmacophores is also being explored to generate novel anticancer drugs that may be beneficial against both drug-sensitive and drug-resistant cancers. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of the 8-Nitro Group on Biological Activities and Selectivity

The presence and position of a nitro group on the coumarin (B35378) ring are critical determinants of biological activity. The 8-nitro group in N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide significantly influences its electronic properties and, consequently, its biological profile. This electron-withdrawing group can enhance the compound's ability to participate in charge-transfer interactions with biological macromolecules.

Research on various 8-nitrocoumarin derivatives has highlighted their potential as inhibitors of enzymes such as carbonic anhydrases. The specific placement of the nitro group at the C-8 position has been shown to be advantageous for the inhibition of certain carbonic anhydrase isoforms. This suggests that the 8-nitro group may contribute to the selective targeting of specific enzymes. The electron-withdrawing nature of the nitro group can also modulate the reactivity of the coumarin ring system, which can be crucial for its mechanism of action.

Significance of the 3-Acetamide Moiety and its N-Substituents

The 3-acetamide group is another key feature that profoundly impacts the bioactivity of the parent compound. This moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites or receptors. The orientation of the acetamide (B32628) group relative to the coumarin ring is also a crucial factor.

Studies on related 3-amido-coumarins have demonstrated that modifications to the N-substituent of the acetamide group can lead to a wide range of biological activities, including antimicrobial and anticancer effects. For instance, the introduction of different aryl or alkyl groups on the nitrogen atom can fine-tune the compound's lipophilicity and steric properties, thereby influencing its potency and selectivity. In the case of this compound, the unsubstituted acetamide provides a specific hydrogen bonding pattern that is integral to its biological interactions.

Influence of Substituent Patterns on the Chromene Ring System

The substitution pattern on the benzenoid ring of the coumarin system is known to be a major determinant of its biological properties. The presence of electron-withdrawing groups, such as the nitro group at position 8, can significantly alter the electronic distribution of the entire molecule. This, in turn, can affect its binding affinity to various biological targets. The substitution at position 3 with an acetamide group further modifies the molecule's properties, often leading to enhanced biological activity compared to the unsubstituted coumarin.

The following table summarizes the influence of different substituents on the chromene ring, based on findings from related coumarin derivatives.

| Position | Substituent | General Impact on Biological Activity |

| 8 | Nitro (-NO2) | Electron-withdrawing, can enhance enzyme inhibition and selectivity. |

| 3 | Acetamide (-NHCOCH3) | Hydrogen bonding capabilities, crucial for receptor/enzyme binding. |

| 4 | Various | Can modulate activity; for example, a methyl group can have a different effect than a hydroxyl group. |

| 6 | Various | Substitution at this position can influence antioxidant and other activities. |

| 7 | Hydroxy/Alkoxy | Often associated with antioxidant properties and fluorescence. |

Conformational Analysis and Stereochemical Implications for Bioactivity

The three-dimensional arrangement of this compound is crucial for its interaction with biological targets. Conformational analysis helps in understanding the preferred spatial orientation of the molecule and the rotational freedom around its single bonds, particularly the C3-N bond of the acetamide group.

Development and Validation of QSAR Models for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their physicochemical properties. For coumarin derivatives, QSAR studies have been employed to understand the relationship between their structural features and their potency as various therapeutic agents.

The development of a QSAR model for a series of compounds including this compound would typically involve calculating various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By correlating these descriptors with the observed biological activity, a mathematical model can be generated to predict the potency of new, unsynthesized derivatives. The validation of such models is crucial to ensure their predictive power. While a specific QSAR model for this compound is not detailed in the available literature, the principles of QSAR are widely applied to the broader class of coumarin derivatives to guide the design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Docking Studies with Identified Biological Receptors and Enzymes

This technique predicts the preferred orientation of a ligand when bound to a target protein. It is the first step in understanding the potential mechanism of action.

Elucidation of Binding Modes and Key Interaction Sites

To date, no studies have been published that identify specific biological receptors for N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide or that detail its binding mode. A typical investigation would involve docking the compound into the active sites of various enzymes or receptors (e.g., kinases, α-glucosidase, topoisomerase) for which other coumarin (B35378) derivatives have shown activity. The results would hypothetically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the target protein.

Estimation of Binding Affinities (e.g., ΔGbind)

Binding affinity, often expressed as the Gibbs free energy of binding (ΔGbind), quantifies the strength of the interaction between the ligand and its target. No estimated binding affinities for this compound with any biological target are available in the literature. Such calculations are critical for ranking potential drug candidates, with more negative values indicating a stronger, more stable interaction.

Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a view of the dynamic behavior of the ligand-protein complex over time. There are no published MD simulation studies for this compound. This type of analysis would be used to assess the stability of the binding pose predicted by docking studies and to observe any conformational changes in the protein or ligand upon binding.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. While DFT has been applied to other coumarin derivatives to analyze their structure and properties, specific calculations for this compound are not found in current literature. Such studies would determine parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map, which are fundamental to understanding chemical reactivity.

Tautomerism and Acid-Base Behavior Studies

The acetamide (B32628) group and the coumarin ring present possibilities for tautomerism (e.g., amide-imidol) and possess acidic/basic sites. The study of these properties is crucial as the dominant form of a molecule at physiological pH affects its receptor interactions and solubility. There are currently no specific theoretical or experimental studies on the tautomeric equilibria or acid-base behavior of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models are used in early-stage drug discovery to forecast a compound's pharmacokinetic profile. These predictions for this compound have not been reported. A computational ADME analysis would typically assess properties based on established rules like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability.

A hypothetical ADME prediction for this compound might be presented in a table as follows, though it must be stressed that this is an illustrative example of the type of data that would be generated, not actual published data.

| Property | Predicted Value | Compliance |

| Molecular Weight | 262.20 g/mol | Yes (<500) |

| LogP (Octanol/Water) | 1.5 - 2.5 | Yes (<5) |

| Hydrogen Bond Donors | 1 | Yes (<5) |

| Hydrogen Bond Acceptors | 6 | Yes (<10) |

| Topological Polar Surface Area | 108.8 Ų | Yes (<140 Ų) |

| Rotatable Bonds | 2 | Yes (<10) |

| Note: This table is for illustrative purposes only and does not represent published data. |

De Novo Design and Virtual Screening of Novel this compound Analogues

Computational chemistry and molecular modeling have emerged as indispensable tools in the quest for novel therapeutic agents. For the lead compound this compound, these in silico techniques, specifically de novo design and virtual screening, offer a rational and accelerated pathway to discovering analogues with potentially enhanced biological activities. These methods allow for the exploration of vast chemical space to identify novel molecular scaffolds and substituents that can favorably interact with a specific biological target.

De novo design algorithms construct novel molecules from scratch or by assembling molecular fragments within the constraints of a target's binding site. This approach is particularly useful when exploring novel chemical diversity. Virtual screening, on the other hand, involves the computational assessment of large libraries of existing compounds to identify those with a high likelihood of binding to a target protein. This can be either structure-based, utilizing the three-dimensional structure of the target, or ligand-based, relying on the pharmacophoric features of known active compounds.

For the development of analogues of this compound, a hybrid approach combining both techniques can be particularly powerful. Initial virtual screening can identify promising scaffolds from large databases, which can then be optimized and elaborated upon using de novo design strategies to improve their binding affinity and other pharmacological properties.

Research Findings from Computational Studies on Coumarin Derivatives

While specific de novo design and virtual screening studies on this compound are not extensively documented in publicly available literature, a wealth of research on the broader class of coumarin derivatives provides a strong foundation and valuable insights into the potential methodologies and outcomes.

One notable study focused on the discovery of novel coumarin-based inhibitors for KRAS-G12C, a challenging cancer target. Through a combination of virtual screening and rational structural optimization, researchers identified a series of coumarin derivatives with significant antiproliferative potency. The lead compound from this study, K45, demonstrated IC50 values of 0.77 µM and 1.50 µM in NCI-H23 and NCI-H358 cancer cell lines, respectively nih.gov. Molecular docking studies revealed that a 3-naphthylmethoxy moiety on the coumarin scaffold extended into a cryptic pocket of the KRAS-G12C protein, enhancing the interaction nih.gov. This highlights the power of virtual screening in identifying novel interacting fragments that can be incorporated into the design of this compound analogues.

Another relevant investigation employed a pharmacophore model-based virtual screening approach to identify potential natural product inhibitors of the BET family protein Brd4 for the treatment of neuroblastoma mdpi.com. This ligand-based virtual screening of the ZINC natural compounds library initially identified 136 hits, which were then filtered based on molecular docking, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity predictions mdpi.com. This multi-step in silico process ultimately yielded four promising natural lead compounds, demonstrating the efficiency of virtual screening in rapidly narrowing down large compound libraries to a manageable number of high-priority candidates for further experimental validation.

Furthermore, a study on the design of fluorescent coumarin-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors utilized docking studies to rationalize the binding modes of the newly designed compounds. The computational analysis helped in understanding the structure-activity relationships and guided the design of compounds with improved inhibitory activity nih.gov.

These examples underscore the utility of computational approaches in the design and discovery of novel coumarin derivatives with diverse biological activities. The methodologies employed in these studies, including pharmacophore modeling, molecular docking, and rational structure-based design, are directly applicable to the development of novel analogues of this compound.

Illustrative Data from Virtual Screening of Coumarin Analogues

To illustrate the potential outcomes of a virtual screening campaign, the following table presents hypothetical data for a set of virtually screened coumarin analogues against a putative protein target. The data includes key computational metrics often used to rank and prioritize compounds for experimental testing.

| Compound ID | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of 5 Violations | Predicted ADME Score |

| NCA-001 | 320.28 | -8.5 | 0 | 0.85 |

| NCA-002 | 350.35 | -9.2 | 0 | 0.78 |

| NCA-003 | 380.42 | -7.8 | 1 | 0.65 |

| NCA-004 | 310.25 | -9.8 | 0 | 0.91 |

| NCA-005 | 410.50 | -10.5 | 1 | 0.55 |

Molecular Weight: An important parameter for drug-likeness.

Predicted Binding Affinity: An estimation of the strength of the interaction between the ligand and the target protein, typically calculated using scoring functions in molecular docking programs. A more negative value indicates a stronger predicted interaction.

Lipinski's Rule of 5: A set of rules of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Predicted ADME Score: A composite score that predicts the absorption, distribution, metabolism, and excretion properties of a compound. A higher score generally indicates a more favorable ADME profile.

This table exemplifies how computational data can be organized and used to select promising candidates for synthesis and biological evaluation. For instance, NCA-004 would be a high-priority candidate due to its strong predicted binding affinity, compliance with Lipinski's rules, and excellent predicted ADME score.

N 8 Nitro 2 Oxo 2h Chromen 3 Yl Acetamide As a Research Lead and Chemical Probe

Utility as a Pharmacological Tool for Pathway Elucidation

Coumarin (B35378) derivatives are frequently employed as fluorescent probes and inhibitors to elucidate biological pathways. The inherent fluorescence of the coumarin nucleus can be modulated by its substituents, making these compounds useful for imaging and sensing applications. For instance, certain coumarin-based probes have been designed to detect specific enzymes or reactive oxygen species, thereby helping to unravel complex cellular signaling cascades.

The introduction of a nitro group, as seen in N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide , can influence the compound's electronic properties and may serve as a handle for detecting enzymatic reduction in hypoxic environments, a characteristic of some tumors. While no specific studies have utilized this particular compound for pathway elucidation, the broader class of nitro-aromatic compounds has been investigated for such purposes.

Lead Compound Optimization Strategies for Enhanced Potency and Selectivity

The process of lead optimization involves systematically modifying the structure of a hit compound to improve its desired pharmacological properties. For a hypothetical bioactive profile of This compound , several optimization strategies could be envisioned. Structure-activity relationship (SAR) studies would be crucial in this context.

| Structural Moiety | Potential Modification | Goal of Modification | Example from Related Compounds |

| 8-Nitro group | - Positional Isomers (e.g., 6-nitro, 7-nitro)- Replacement with other electron-withdrawing groups (e.g., -CN, -CF₃)- Reduction to an amino group | - Modulate activity and selectivity- Investigate the role of the nitro group in the mechanism of action- Potentially alter solubility and metabolic stability | Varies depending on the biological target |

| 3-Acetamido group | - Variation of the acyl chain (e.g., propionamide, benzamide)- Replacement with other functional groups (e.g., sulfonamide, urea) | - Alter binding interactions- Improve pharmacokinetic properties | Introduction of different N-acyl groups in related coumarins has been shown to affect their anticancer and anti-inflammatory activities. |

| Coumarin core | - Introduction of substituents on the benzene (B151609) ring (e.g., -OH, -OCH₃, -Cl)- Isosteric replacement of the coumarin ring | - Enhance binding affinity and selectivity- Improve physicochemical properties | Numerous studies on substituted coumarins demonstrate the impact of ring substitution on biological activity. nih.gov |

Prodrug Design and Development for Improved Pharmacological Profiles (Pre-clinical Research)

Prodrug design is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, rapid metabolism, or lack of site-specific delivery. For a compound like This compound , several prodrug approaches could be hypothetically applied, assuming it possesses a desirable but pharmacokinetically flawed activity.

One common strategy for compounds with a nitro group is to utilize it for targeted activation. The reduction of a nitro group to an amino group by nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells, is a well-established basis for hypoxia-activated prodrugs.

| Parent Drug Moiety | Promoieties | Activation Mechanism | Intended Improvement |

| Nitro group | Not applicable (the group itself is the promoiety) | Enzymatic reduction (e.g., by nitroreductases) | Targeted release of a cytotoxic amine in hypoxic environments (e.g., solid tumors) |

| Acetamido group | Unlikely target for classic prodrug strategies | - | - |

| Aromatic Ring (if hydroxylated) | Esters, carbonates, phosphates | Hydrolysis by esterases or phosphatases | Improved water solubility and bioavailability |

It is important to reiterate that the application of these strategies to This compound is speculative. Rigorous preclinical research, including synthesis, in vitro screening, and in vivo evaluation, would be necessary to first establish a biological activity and then to explore these optimization and prodrug strategies.

Future Directions and Unexplored Research Avenues

Deeper Mechanistic Elucidation and Identification of Novel Targets

A fundamental aspect of advancing any therapeutic candidate is a comprehensive understanding of its mechanism of action. For N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide, the precise molecular targets and signaling pathways it modulates remain largely uncharacterized. The presence of the nitro group, a feature known to be a structural alert in medicinal chemistry, suggests that its biological activity could be linked to reduction under hypoxic conditions, a characteristic of the tumor microenvironment. nih.gov This could lead to the generation of reactive nitrogen species that interact with cellular macromolecules.

Future research should prioritize the identification of direct binding partners of the compound. This can be achieved through a combination of affinity chromatography, and advanced proteomic techniques. Furthermore, transcriptomic and metabolomic profiling of cells treated with the compound can provide a global view of the cellular response, helping to pinpoint perturbed pathways.

Table 1: Potential Research Approaches for Mechanistic Elucidation

| Research Approach | Objective | Potential Outcome |

| Affinity Chromatography-Mass Spectrometry | To identify direct protein binding partners. | Discovery of novel molecular targets. |

| RNA-Sequencing (RNA-Seq) | To analyze changes in gene expression profiles. | Identification of modulated signaling pathways. |

| Metabolomic Analysis | To profile changes in cellular metabolites. | Understanding of the compound's impact on cellular metabolism. |

| Kinase Activity Profiling | To screen for inhibition of a broad panel of kinases. | Identification of specific kinase targets. |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of a diverse library of analogues is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. While the synthesis of coumarin (B35378) derivatives is well-established, the development of more efficient and versatile synthetic routes for complex analogues of this compound is a key future direction. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com

Future synthetic efforts could focus on the late-stage functionalization of the coumarin core, allowing for the rapid generation of a wide array of derivatives. Methodologies such as C-H activation and flow chemistry could be employed to streamline the synthetic process. The synthesis of analogues with modifications at the nitro group position, the acetamide (B32628) side chain, and other positions on the coumarin ring will be essential for exploring the chemical space around the lead compound. researchgate.netresearchgate.netresearchgate.net

Combination Therapies in Pre-clinical Experimental Models

The paradigm of cancer treatment is increasingly shifting towards combination therapies to overcome drug resistance and enhance therapeutic efficacy. Pre-clinical studies investigating the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies are a logical next step.

Initial in vitro studies using a panel of cancer cell lines can be employed to identify promising combination partners. The combination index (CI) method can be used to quantify the degree of synergism, additivity, or antagonism. Promising combinations should then be validated in in vivo animal models of cancer. The nitroimidazole scaffold, a related structure, has shown potential in combination therapies, particularly in the context of overcoming hypoxia-mediated resistance to radiotherapy and chemotherapy. nih.gov

Exploration of New Therapeutic Applications (Pre-clinical Focus)

While the initial therapeutic focus for many coumarin derivatives has been in oncology, their diverse biological activities suggest potential applications in other disease areas. manchester.ac.uk For instance, some coumarin derivatives have demonstrated anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net

Pre-clinical investigations into the efficacy of this compound in models of inflammatory diseases, and infectious diseases could unveil new therapeutic opportunities. For example, its potential as an anti-HIV agent could be explored, drawing parallels with other acetamide analogues that have shown significant anti-HIV activity. nih.gov The presence of the nitro group also suggests potential as a P2Y6 receptor antagonist, a target for inflammatory and neurodegenerative diseases. nih.gov

Table 2: Potential New Therapeutic Applications for Pre-clinical Exploration

| Therapeutic Area | Rationale | Pre-clinical Models |

| Anti-inflammatory | Coumarin scaffold is known for anti-inflammatory properties. | Lipopolysaccharide (LPS)-induced inflammation in macrophages. |

| Antimicrobial | Coumarin derivatives have shown broad-spectrum antimicrobial activity. researchgate.net | In vitro screening against a panel of pathogenic bacteria and fungi. |

| Antiviral (e.g., HIV) | Acetamide analogues have been identified as anti-HIV agents. nih.gov | In vitro anti-HIV assays using cell lines. |

| Neurodegenerative Diseases | Potential as a P2Y6 receptor antagonist. nih.gov | Cellular models of neuroinflammation. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comnih.govnih.govmit.eduresearchgate.net These computational tools can be leveraged to guide the future development of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of coumarin-acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, allylation of coumarin precursors (e.g., 7-hydroxycoumarin derivatives) with nitro-substituted reagents under basic conditions (e.g., K₂CO₃ in dry DMF) is a common approach. Purification via flash column chromatography (silica gel) followed by recrystallization (acetone or ethanol) ensures high-purity crystals for structural validation .

- Key Parameters : Reaction temperature (60–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for precursor:allylating agent) are critical for yield optimization.

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small-molecule crystallography) or WinGX/ORTEP (for anisotropic displacement modeling and visualization) ensures accurate bond-length/angle measurements .

- Validation : R-factor values < 0.05 and residual electron density < 0.3 eÅ⁻³ indicate high reliability.

Q. What experimental techniques are used to study tautomerism and acid-base equilibria in this compound?

- Methodology : UV-Vis spectroscopy (pH-dependent absorbance shifts) and ¹H/¹³C NMR (chemical shift changes in DMSO-d₆ or CDCl₃) identify dominant tautomeric forms. For instance, the enolate form predominates at basic pH, while the keto-amino form is stable in acidic conditions .

- Example : Theoretical DFT calculations (B3LYP/6-311+G(d,p)) corroborate experimental acidity constants (pKa) and tautomeric equilibrium constants (Kₜ) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on tautomeric stability?

- Methodology : Density Functional Theory (DFT) with solvent models (e.g., PCM for DMSO) calculates Gibbs free energy differences between tautomers. Gauge-Including Atomic Orbital (GIAO) NMR chemical shift predictions validate experimental assignments (e.g., δ ~2.1 ppm for acetyl protons in keto form vs. δ ~5.5 ppm for enolic protons) .

- Case Study : For N-(2-oxo-2H-chromen-3-yl)acetamide, DFT-derived tautomer populations (enolate: 68%, keto: 32%) align with NMR integration ratios .

Q. What strategies are employed to evaluate the pharmacological activity of this compound, particularly in anticancer research?

- Methodology :

- In vitro : MTT assays (IC₅₀ determination against cancer cell lines like MCF-7 or HeLa).

- In silico : Molecular docking (AutoDock Vina) with target proteins (e.g., EGFR or Topoisomerase II) identifies binding affinities. Substituent effects (e.g., nitro group at C8) correlate with enhanced intercalation or enzyme inhibition .

- Data Interpretation : SAR studies reveal that electron-withdrawing groups (e.g., -NO₂) improve DNA-binding efficacy by stabilizing π-π stacking interactions .

Q. How are discrepancies in synthetic yields addressed when scaling up reactions?

- Methodology :

- Lab Scale : Use microwave-assisted synthesis (e.g., 150 W, 100°C, 30 min) to reduce side reactions.

- Pilot Scale : Optimize mixing efficiency (e.g., continuous-flow reactors) and solvent recovery systems. Purification via industrial-scale chromatography (e.g., Prep-HPLC) ensures consistency .

- Example : Scaling allylation reactions from 1 mmol to 1 mol requires adjusting catalyst loading (e.g., KI from 5 mol% to 2 mol%) to mitigate byproduct formation .

Q. What role do solvent polarity and hydrogen-bonding interactions play in stabilizing the crystal lattice?

- Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. For this compound, O-H···O (25%) and C-H···O (18%) interactions dominate, with nitro groups contributing to dense packing .

- Case Study : Polar aprotic solvents (DMF, DMSO) stabilize charge-transfer complexes during crystallization, whereas protic solvents (ethanol) favor hydrogen-bonded networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.